(3,4-dimethoxyphenyl){1-[3-(ethoxymethyl)-4-methoxybenzyl]-3-piperidinyl}methanone
Overview
Description
The closest compound I found is 3,4-Dimethoxyphenylacetone . It’s a chemical compound with the molecular formula C11H14O3 . It’s also known by other names such as Veratryl acetone, 3,4-Dimethoxybenzyl methyl ketone, and 1-(3,4-Dimethoxyphenyl)-2-propanone .
Molecular Structure Analysis
The molecular structure of 3,4-Dimethoxyphenylacetone can be viewed using Java or Javascript . It’s also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction mechanism of a related compound, 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one, involves several steps including radical species formation, bond transformation, water and oxygen addition, atom reordering, and deacetylation .Physical and Chemical Properties Analysis
The physical and chemical properties of 3,4-Dimethoxyphenylacetone include a molecular weight of 194.2271 . For a related compound, Ethyl 3-(3,4-dimethoxyphenyl)propionate, the molecular weight is 224.259 .Safety and Hazards
Properties
IUPAC Name |
(3,4-dimethoxyphenyl)-[1-[[3-(ethoxymethyl)-4-methoxyphenyl]methyl]piperidin-3-yl]methanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33NO5/c1-5-31-17-21-13-18(8-10-22(21)28-2)15-26-12-6-7-20(16-26)25(27)19-9-11-23(29-3)24(14-19)30-4/h8-11,13-14,20H,5-7,12,15-17H2,1-4H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUQOKVBXGZGCGM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC1=C(C=CC(=C1)CN2CCCC(C2)C(=O)C3=CC(=C(C=C3)OC)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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